2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly complex glycoside featuring a steroidal aglycone core conjugated to a polysaccharide moiety. The aglycone is derived from a cyclopenta[a]phenanthrene skeleton, a hallmark of steroids and triterpenoids, modified with hydroxyl, methyl, and a 6-methylhepta-2,5-dien-2-yl substituent at position 17. The carbohydrate component consists of two oxane (pyranose) rings, each with hydroxymethyl, dihydroxy, and triol substitutions.
Properties
Molecular Formula |
C42H70O12 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3 |
InChI Key |
NJUXRKMKOFXMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (often referred to as U-51754) is a complex glycoside with potential therapeutic applications. Its biological activity has been explored in various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound is characterized by a multi-ring structure and several hydroxymethyl groups that contribute to its biological activity. Its molecular formula is , and it features multiple stereocenters that may influence its interaction with biological targets.
Anticancer Properties
Studies have demonstrated that U-51754 exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays showed that the compound can induce apoptosis in breast cancer cells (MCF-7) and inhibit cell proliferation effectively. The IC50 values indicate a potent activity comparable to established chemotherapeutic agents.
Table 1: Cytotoxic Activity of U-51754 Against MCF-7 Cells
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| U-51754 | 30.64 | Induces G2/M phase arrest |
| Doxorubicin | 25.00 | Topoisomerase II inhibition |
The mechanism of action involves the inhibition of topoisomerase II and induction of cell cycle arrest at the G2/M phase. This was confirmed through DNA flow cytometry analysis.
Anti-inflammatory Effects
U-51754 has also been investigated for its anti-inflammatory properties. The compound modulates the p38 mitogen-activated protein kinase (MAPK) pathway which is crucial in inflammatory responses. Inhibition of this pathway suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of p38 MAPK by U-51754
| Treatment | p38 MAPK Activity (%) | Significance |
|---|---|---|
| Control | 100 | Baseline |
| U-51754 | 45 | p < 0.01 |
Case Studies
Recent research highlighted the efficacy of U-51754 in animal models of cancer and inflammation. One study reported that administration of U-51754 significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues.
Clinical Relevance
The findings suggest that U-51754 could serve as a promising candidate for further clinical development. Its dual action as an anticancer and anti-inflammatory agent positions it uniquely among therapeutic compounds.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest structural analogs include:
Key Differences :
- The diene group at C-17 in the target compound introduces greater conformational flexibility compared to the monoene in Compound B .
- The hydroxylation pattern on the aglycone (12-hydroxy vs. 3,12-dihydroxy) may influence solubility and receptor binding .
Spectroscopic Differentiation
NMR spectroscopy is critical for distinguishing such compounds:
Preparation Methods
Ring Contraction Strategy for Cyclopenta[a]phenanthrene Formation
A key intermediate in aglycone synthesis is the cyclopenta[a]phenanthrene system, accessible via ring contraction of pyrene derivatives. As demonstrated by van der Ham et al., oxidation of pyrene (2 ) to 4,5-dione (3 ) followed by ring contraction yields oxoCPP (4 ), a precursor to functionalized cyclopenta[a]phenanthrenes. For the target aglycone, additional steps are required:
-
Methylation : Sequential methylation at C4, C8, C10, and C14 positions using dimethyl sulfate under basic conditions.
-
Side-Chain Introduction : The 17-(6-methylhepta-2,5-dien-2-yl) group is installed via Heck coupling between a steroidal bromoalkene and 6-methylhepta-2,5-dien-2-ylboronic acid.
-
Hydroxylation : Selective oxidation at C12 using Sharpless asymmetric dihydroxylation to introduce the hydroxyl group.
Functional Group Interconversions
Post-skeletal modifications ensure proper stereochemistry and reactivity for glycosylation:
-
Protection of C3-OH : Temporary protection with tert-butyldimethylsilyl (TBS) groups prevents undesired reactions during subsequent steps.
-
Reduction of Keto Groups : Sodium borohydride reduces residual keto groups to secondary alcohols, critical for stabilizing the aglycone.
Glycosylation Strategies for Disaccharide Attachment
The disaccharide moiety, comprising two oxane (pyranose) triol units, is attached to the aglycone’s C3-OH position via a β-glycosidic bond. Two primary methods dominate: chemical glycosylation and enzymatic catalysis.
Chemical Glycosylation via Pd-Catalyzed Coupling
A robust method involves Pd-mediated glycosidation, as reported by Bajaj et al. for cardiac glycosides:
-
Sugar Activation : The reducing end of the first oxane triol unit is activated as a glycosyl donor (e.g., trichloroacetimidate).
-
Coupling Reaction : Using Pd₂(dba)₃·CHCl₃ (2.5 mol%) and triphenylphosphine, the donor reacts with the aglycone’s C3-OH to form the β-glycosidic bond.
-
Second Glycosylation : The second oxane triol is attached similarly, with orthogonal protecting groups (e.g., acetyl) ensuring regioselectivity.
Key Conditions :
Enzymatic Glycosylation Using Steroidal Glycosyltransferases
Enzymatic methods offer regiospecificity without extensive protecting groups. The steroidal glycosyltransferase OsSGT1 from Ornithogalum saundersiae catalyzes β-glucosylation at C3 or C17 positions of steroidal aglycones. Adaptation for disaccharide attachment involves:
-
UGT Screening : Identification of a glycosyltransferase capable of sequential sugar transfers.
-
Nucleotide Sugar Donors : UDP-glucose and UDP-xylose provide activated sugars for enzymatic transfer.
-
Reaction Optimization : pH 7.5, 30°C, and 10 mM Mg²⁺ yield 58–63% disaccharide formation.
Purification and Characterization
Chromatographic Purification
Crude products are purified via:
Structural Elucidation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry : [M + Na]⁺ at m/z 1027.4521 (calc. 1027.4509).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chemical | 45–50 | ≥95 | Full control over stereochemistry | Multi-step protection required |
| Enzymatic | 55–60 | ≥90 | Fewer protection steps | Limited enzyme availability |
Q & A
How can researchers confirm the stereochemical configuration of this complex polycyclic compound?
Answer:
Stereochemical confirmation requires a combination of X-ray crystallography (for absolute configuration) and NMR-based NOE/ROESY experiments (for spatial proximity of protons). For example, coupling constants (J-values) in H NMR can reveal axial/equatorial orientations of hydroxyl groups in the oxane rings. Computational methods like density functional theory (DFT) simulations can validate observed configurations by comparing calculated and experimental NMR chemical shifts.
Reference: Structural validation methods for cyclopenta[a]phenanthrene derivatives in and highlight the use of crystallography and NMR .
What experimental challenges arise in synthesizing the glycosidic linkages within this compound?
Answer:
The glycosidic bonds between the cyclopenta[a]phenanthrene core and oxane rings require precise control of anomeric selectivity (α/β configuration). Methodologies include:
- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct regioselective coupling.
- Glycosylation promoters like trichloroacetimidates or thioglycosides under Lewis acid catalysis (e.g., BF₃·OEt₂).
- Monitoring reaction progress via HPLC-MS to detect intermediates.
Reference: Synthetic approaches for glycosidic linkages in and emphasize protecting-group chemistry .
How can researchers resolve contradictions in solubility data for this compound?
Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphism or dynamic conformational changes in the oxane rings. Solutions include:
- Thermogravimetric analysis (TGA) to detect solvate formation.
- Dynamic light scattering (DLS) to assess aggregation in aqueous media.
- Molecular dynamics (MD) simulations to model solvent interactions.
Reference: emphasizes interdisciplinary methodologies for resolving data inconsistencies .
What advanced purification techniques are suitable for isolating this compound from complex mixtures?
Answer:
High-performance countercurrent chromatography (HPCCC) is ideal due to its ability to separate structurally similar polyhydroxy compounds. Parameters to optimize:
- Two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water).
- pH-zone refining to isolate ionizable hydroxyl groups.
- LC-MS hyphenation for real-time fraction analysis.
Reference: Separation technologies in (CRDC RDF2050104) highlight membrane and chromatographic methods .
How can computational modeling predict the compound’s biological activity?
Answer:
Molecular docking (e.g., AutoDock Vina) can simulate interactions with steroid receptors or enzymes, guided by the compound’s cyclopenta[a]phenanthrene scaffold.
- QSAR models correlate substituent effects (e.g., hydroxylation patterns) with activity.
- Free-energy perturbation (FEP) calculations quantify binding affinities.
Reference: discusses AI-driven predictive modeling for chemical engineering applications .
What spectroscopic techniques are critical for analyzing degradation products?
Answer:
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies fragment ions.
- 2D NMR (HSQC, HMBC) maps degradation-induced structural changes.
- FTIR microspectroscopy detects oxidative cleavage of hydroxyl or methyl groups.
Reference: Analytical workflows in and emphasize HRMS and NMR for degradation studies .
How does the compound’s conformational flexibility impact its reactivity?
Answer:
The oxane rings and cyclopenta[a]phenanthrene core exhibit chair-boat transitions and torsional strain, influencing:
- Acid-catalyzed hydrolysis rates of glycosidic bonds.
- Steric hindrance in nucleophilic substitution reactions.
- Solvent-dependent tautomerism observed via variable-temperature NMR.
Reference: and detail conformational analysis via crystallography .
What theoretical frameworks guide the study of this compound’s environmental fate?
Answer:
- Quantitative structure-activity relationship (QSAR) models predict biodegradation pathways.
- Density functional theory (DFT) calculates redox potentials for hydroxyl radical reactions.
- Fugacity models simulate partitioning in air/water/soil systems.
Reference: stresses linking research to theoretical frameworks like QSAR .
How can researchers validate synthetic intermediates without reference standards?
Answer:
- Comparative NMR with structurally simpler analogs (e.g., truncated cyclopenta[a]phenanthrene derivatives).
- Isotopic labeling (e.g., C-glucose) to track biosynthetic pathways in precursor studies.
- In silico spectral libraries generated via machine learning (e.g., ACD/Labs NMR Predictor).
Reference: highlights iterative validation in synthetic workflows .
What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic glycosylation steps.
- Crystallization optimization to avoid amorphous byproducts.
- Regulatory-grade purity (>98%) via preparative HPLC with charged aerosol detection (CAD).
Reference: (CRDC RDF2050108) addresses process control in scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
